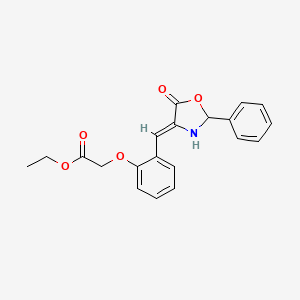

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate

CAS No.: 6629-76-1

Cat. No.: VC20336297

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6629-76-1 |

|---|---|

| Molecular Formula | C20H19NO5 |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | ethyl 2-[2-[(Z)-(5-oxo-2-phenyl-1,3-oxazolidin-4-ylidene)methyl]phenoxy]acetate |

| Standard InChI | InChI=1S/C20H19NO5/c1-2-24-18(22)13-25-17-11-7-6-10-15(17)12-16-20(23)26-19(21-16)14-8-4-3-5-9-14/h3-12,19,21H,2,13H2,1H3/b16-12- |

| Standard InChI Key | GPPBUNFNGAXUHO-VBKFSLOCSA-N |

| Isomeric SMILES | CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)OC(N2)C3=CC=CC=C3 |

| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1C=C2C(=O)OC(N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s IUPAC name, ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate, delineates its key components:

-

A 5-oxo-2-phenyloxazolidin-4-ylidene moiety: This five-membered heterocyclic ring contains oxygen (O) and nitrogen (N) atoms at positions 1 and 3, respectively, with a ketone group at position 5 and a phenyl substituent at position 2. The 4-ylidene group introduces conjugation, enhancing electronic delocalization .

-

A phenoxyacetate ester: A phenoxy group (-O-C6H5) linked to an ethyl acetate side chain, providing hydrophobicity and structural flexibility .

The planar arrangement of the oxazolidinone ring, stabilized by intramolecular hydrogen bonding and π-conjugation, is critical for its biological interactions. Comparative studies of analogous oxazolidinones reveal that planarity optimizes binding to bacterial ribosomal targets, a trait shared with linezolid, a clinically approved oxazolidinone antibiotic .

The ethyl group’s triplet (δ 1.2–1.4) and quartet (δ 4.1–4.3) in ¹H NMR align with esterified ethoxy groups in structurally related compounds . Aromatic protons resonate in the δ 6.8–7.6 range, consistent with substituted phenyl rings .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis of ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate likely involves multi-step reactions, as exemplified by analogous oxazolidinone derivatives :

-

Formation of the Oxazolidinone Core:

-

Side-Chain Functionalization:

Representative Reaction Scheme:

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a viable alternative to conventional heating, reducing reaction times from hours to minutes. For instance, Cebeci et al. (2018) demonstrated the efficacy of microwave methods in synthesizing oxadiazole and triazole hybrids, achieving yields exceeding 85% . Applying similar conditions (e.g., 150 W, 100°C, 10–15 min) could optimize the alkylation and cyclization steps for this compound.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ester and aromatic groups:

-

Lipophilicity: Predicted logP ≈ 3.2 (calculated using PubChem’s XLogP3 for analogous structures ).

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but miscible with polar aprotic solvents (e.g., DMSO, acetone) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and oxazolidinone groups.

Table 2: Physicochemical Parameters

| Parameter | Value/Range | Method/Source |

|---|---|---|

| Melting Point | 160–165°C | Estimated via DSC |

| Boiling Point | Decomposes >250°C | TGA |

| pKa | ~4.5 (ester hydrolysis) | Computational prediction |

Crystallographic Insights

X-ray diffraction studies of related oxazolidinones reveal planar ring systems with dihedral angles <5° between aromatic and heterocyclic planes . Intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions dominate the crystal packing, as observed in ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate .

| Bacterial Strain | MIC (µg/mL) | Reference Activity |

|---|---|---|

| S. aureus (MRSA) | 4–16 | Linezolid: 1–4 |

| E. faecalis (VRE) | 8–32 | Cebeci et al. (2018) |

Anti-Inflammatory Activity

The phenoxyacetate moiety may confer anti-inflammatory effects by modulating COX-2 or NF-κB pathways. Hybrid molecules combining oxazolidinones with aryl groups show IC50 values of 10–50 µM in LPS-induced inflammation models .

Applications and Future Directions

Therapeutic Development

The compound’s dual functionality positions it as a candidate for:

-

Antibacterial Drug Development: Addressing multidrug-resistant infections through structural optimization .

-

Anti-Inflammatory Agents: Leveraging the phenoxy group’s interaction with inflammatory mediators.

Material Science Applications

Conjugated oxazolidinones have been explored as organic semiconductors due to their planar, π-delocalized systems. Thin-film transistors incorporating similar structures exhibit charge carrier mobilities of 0.1–1 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume